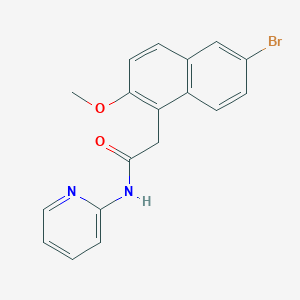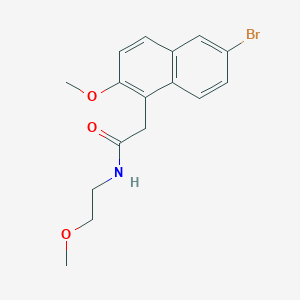![molecular formula C19H13NO6 B385413 methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 637747-90-1](/img/structure/B385413.png)
methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate, also known as CMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMOC is a synthetic derivative of coumarin, a natural compound found in many plants, and is known for its anticoagulant, anti-inflammatory, and anticancer properties. In
Aplicaciones Científicas De Investigación
Pharmacological Research
Chromones, including the specified compound, are known to exhibit a wide range of biological activities. They are essential components of pharmacophores in many biologically active molecules and have shown promise in neurological, inflammatory, infectious diseases, cancer, and diabetes treatment research .
Antioxidant Properties
These compounds have significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant activity can be attributed to the chromone nucleus and its various substitutions .
Antimicrobial and Antiviral Applications
Chromones and chromanones have reported antimicrobial and antiviral activities, making them potential lead drug candidates for treating various infections .
Cancer Research
The anticancer activity of chromones has been linked to specific structural features like the 2′-hydroxylated N-Me-piperidine ring positioned at the C-6 position of the chromone nucleus. This makes them valuable in cancer research for their potential therapeutic effects .
Synthesis of Novel Molecules
The compound’s structure allows for the creation of novel molecules with pharmacological promise. This is particularly relevant in drug discovery and development where new therapeutic agents are constantly sought after .
Green Chemistry Applications
Chromones are also involved in green chemistry applications, where they are synthesized through sustainable chemical processes. This includes solid-phase reactions and practical one-step synthesis methods that are environmentally friendly .
Propiedades
IUPAC Name |
methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6/c1-23-19(22)12-2-4-13(5-3-12)26-17-11-25-16-10-14(24-9-8-20)6-7-15(16)18(17)21/h2-7,10-11H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGASRWPKFPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B385330.png)
![Ethyl1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B385332.png)
![N-{3-[(2-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B385333.png)
![1-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-[2-(4-chlorophenoxy)ethoxy]-2-propanol](/img/structure/B385334.png)
![N-[3-[(3,4-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B385335.png)
![N-{4,5-dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]-2-thienyl}-2-furamide](/img/structure/B385337.png)
![N-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B385338.png)
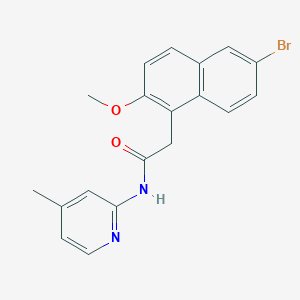
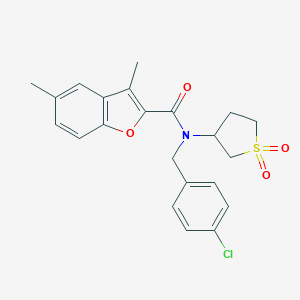
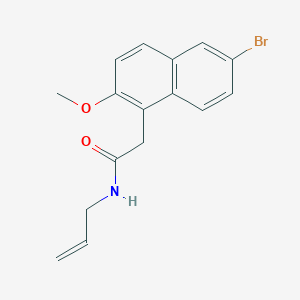
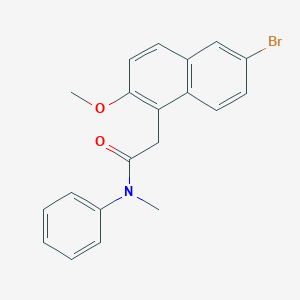
![4-(5-Chloro-2-methoxyanilino)-2-[(2-ethylhexyl)amino]-4-oxobutanoic acid](/img/structure/B385348.png)
